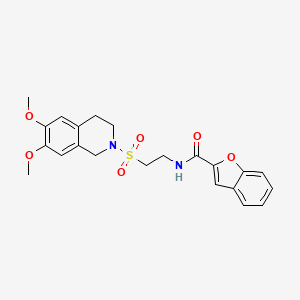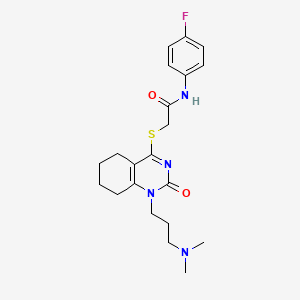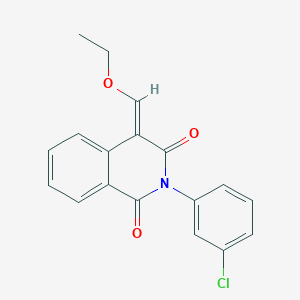![molecular formula C19H21N3O2 B2490379 6-(4-フェニルオキサン-4-カルボニル)-5H,6H,7H,8H-ピリド[4,3-d]ピリミジン CAS No. 1797711-66-0](/img/structure/B2490379.png)
6-(4-フェニルオキサン-4-カルボニル)-5H,6H,7H,8H-ピリド[4,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-component condensation reactions. For example, compounds similar to the one have been synthesized through methods such as three-component condensation of specific diones with aromatic aldehydes and amines under solvent-free conditions, indicating a potential pathway for synthesizing the target compound (Gein et al., 2020).
Molecular Structure Analysis
Structural investigations of related compounds have been conducted using techniques like single-crystal X-ray diffraction, revealing detailed molecular geometry and conformational characteristics. For instance, the crystal structure of a related compound demonstrated conformational disorder within certain groups and provided insights into the planarity of the pyrimidine ring and the angles formed with attached phenyl rings (Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical properties and reactions of similar compounds have been explored through various studies. For example, the cytotoxic activity of pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines has been evaluated, indicating the potential biological activity of these compounds (Bakr & Mehany, 2016).
科学的研究の応用
抗炎症用途
ピリミジンは、この化合物の基本構造であり、抗炎症作用を含むさまざまな薬理効果を持つことが知られています . これらの化合物は、特定の重要な炎症メディエーターの発現と活性を阻害するため、この化合物は新規抗炎症薬の開発のための潜在的な候補となる可能性があります .
抗結核用途
ピリミジン誘導体は、結核菌に対する抗結核活性が評価されています . 構造的類似性から、「6-(4-フェニルオキサン-4-カルボニル)-5H,6H,7H,8H-ピリド[4,3-d]ピリミジン」もこの分野で潜在的な用途を持つ可能性があります。
インフルエンザウイルスノイラミニダーゼ阻害剤
ピリミジンおよびピロリジン誘導体は、インフルエンザウイルスノイラミニダーゼの強力な阻害剤として研究されてきました . これは、私たちの化合物がインフルエンザの新しい治療法の開発に使用される可能性があることを示唆しています。
生化学的アッセイ
化合物「F6445-6101」は、細胞溶解物、血漿、血清、および組織ホモジネートのサンプル中のウシMPO / ミエロペルオキシダーゼの定量検出のための96ウェルELISA(酵素結合免疫吸着アッセイ)で使用されます . これは、化合物が生化学的アッセイで用途を持つ可能性があることを示しています。
電気的特性
問題の化合物とは直接関係ありませんが、「6101」という用語は、送電線に使用されるアルミニウム合金に関連付けられています . これは、化合物が探求する価値のある興味深い電気的特性を持つ可能性があることを示唆しています。
癌研究
ピリド[2,3-d]ピリミジン-7-オン誘導体は、野生型および変異型HER2キナーゼの両方を標的とする不可逆的阻害剤として発見されました . 構造的類似性から、「6-(4-フェニルオキサン-4-カルボニル)-5H,6H,7H,8H-ピリド[4,3-d]ピリミジン」も癌研究で潜在的な用途を持つ可能性があります。
特性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-9-6-17-15(13-22)12-20-14-21-17)19(7-10-24-11-8-19)16-4-2-1-3-5-16/h1-5,12,14H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDOHSOSXBVAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)


![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)